N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-[4-(3-chloropyrazin-2-yl)oxyphenyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-14-15(19-10-9-18-14)21-12-6-4-11(5-7-12)20-13-3-1-2-8-17-13/h1-10H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYLVUWDLXEWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210849 | |
| Record name | N-[4-[(3-Chloro-2-pyrazinyl)oxy]phenyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-13-9 | |
| Record name | N-[4-[(3-Chloro-2-pyrazinyl)oxy]phenyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(3-Chloro-2-pyrazinyl)oxy]phenyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of 3-Chloropyrazine with 4-Aminophenol
A foundational step involves forming the pyrazine-phenyl ether bond. 3-Chloro-2-hydroxypyrazine reacts with 4-nitrophenol under basic conditions, followed by reduction to introduce the amine group.
Procedure :
-
Ether Formation : 3-Chloro-2-hydroxypyrazine (1.0 eq) and 4-nitrophenol (1.2 eq) are dissolved in DMF with K2CO3 (2.5 eq) at 80°C for 12 h.
-
Nitro Reduction : The nitro group is reduced using H2/Pd-C in ethanol, yielding 4-(3-chloropyrazin-2-yloxy)aniline.
Key Data :
Coupling with 2-Aminopyridine
The final step involves coupling 4-(3-chloropyrazin-2-yloxy)aniline with 2-bromopyridine via Buchwald-Hartwig amination.
Procedure :
-
Catalytic System : Pd(OAc)2 (0.02 eq), XantPhos (0.04 eq), Cs2CO3 (2.0 eq) in toluene at 110°C for 24 h.
-
Workup : Extraction with ethyl acetate, column chromatography (SiO2, hexane/EtOAc 3:1).
Key Data :
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura Coupling
An alternative route employs Suzuki coupling to construct the pyrazine-phenyl ether.
Procedure :
-
Boronic Acid Preparation : 4-Aminophenylboronic acid (1.5 eq) is reacted with 3-chloro-2-iodopyrazine (1.0 eq).
-
Coupling Conditions : Pd(dppf)Cl2 (0.05 eq), K3PO4 (3.0 eq) in dioxane/H2O (4:1) at 100°C for 6 h.
Key Data :
Optimization of Intermediate Synthesis
Chloropyrazine Derivatives
3-Chloropyrazine-2-amine intermediates are synthesized via halogenation:
Procedure :
-
Chlorination : 2-Aminopyrazine (1.0 eq) reacts with NCS (1.1 eq) in DMF at 0°C → RT for 24 h.
-
Isolation : Recrystallization from ethanol yields 3-chloro-2-aminopyrazine (purity: 96%).
Analytical Data :
Aminophenylpyridine Synthesis
2-Amino-4-phenylpyridine is prepared via Ullmann coupling:
Procedure :
-
Coupling : 2-Bromopyridine (1.0 eq), 4-aminophenylboronic acid (1.1 eq), Pd(OAc)2 (0.02 eq) in EtOH/H2O (3:1) at 90°C for 14 h.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| SNAr | 61–67 | >98 | Moderate | High |
| Suzuki Coupling | 70–75 | >95 | High | Moderate |
| Buchwald-Hartwig | 65–70 | >97 | Low | High |
Key Findings :
-
SNAr is preferred for scalability but requires harsh bases (e.g., Cs2CO3).
-
Suzuki Coupling offers higher yields but involves costly boronic acids.
-
Palladium Catalysts : Pd(OAc)2/XantPhos systems show superior turnover vs. Pd(dppf)Cl2.
Challenges and Solutions
Steric Hindrance
The ortho-chloro group on pyrazine impedes coupling efficiency. Solutions include:
Chemical Reactions Analysis
Stability Under Hydrolytic Conditions
The 3-chloro substituent on pyrazine is susceptible to hydrolysis, particularly under basic conditions:
-
Base-mediated hydrolysis : In NaOH/EtOH, the chlorine is replaced by hydroxyl groups, forming N-(4-(3-hydroxypyrazin-2-yloxy)phenyl)pyridin-2-amine .
-
Acid stability : The compound remains intact in acidic media (pH 3–5) due to protonation of the pyridine nitrogen, reducing nucleophilic attack .
Degradation Pathways
-
Major pathway : Hydrolysis of the pyrazine chlorine via SNAr mechanism.
-
Minor pathway : Oxidation of the pyridine ring under strong oxidative conditions (e.g., H₂O₂/Fe³⁺) .
Reactivity in Cross-Coupling Reactions
The chlorine atom on pyrazine participates in palladium-catalyzed cross-coupling reactions:
a. Suzuki-Miyaura Coupling
-
Example : Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 h) yields biaryl derivatives .
b. Buchwald-Hartwig Amination
-
Example : Substitution with secondary amines (e.g., piperidine) using Pd₂(dba)₃ and Xantphos in toluene (100°C, 24 h) .
Catalytic Efficiency
| Reaction Type | Catalyst System | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(dppf)Cl₂, K₃PO₄ | 90 | High | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 75 | Moderate |
Degradation Pathways and Byproducts
-
Thermal degradation : At >200°C, decomposition yields chlorinated aromatic fragments and CO/CO₂ .
-
Photodegradation : UV exposure (254 nm) induces cleavage of the ether bond, generating 3-chloropyrazin-2-ol and 4-aminopyridine .
Identified Byproducts
| Condition | Major Byproduct | Source |
|---|---|---|
| Alkaline hydrolysis | N-(4-(3-Hydroxypyrazin-2-yloxy)phenyl)pyridin-2-amine | |
| Oxidative stress | Pyridine N-oxide derivatives |
Scientific Research Applications
Basic Information
- Molecular Formula : C15H11ClN4O
- Molecular Weight : 298.73 g/mol
- CAS Number : 1206970-13-9
- IUPAC Name : N-[4-(3-chloropyrazin-2-yl)oxyphenyl]pyridin-2-amine
- PubChem CID : 53485989
Structural Characteristics
The compound features a pyrazine ring substituted with a chloropyrazinyl group, which is linked to a phenyl moiety via an ether bond. This structural arrangement is crucial for its biological activity.
| Property | Value |
|---|---|
| LogP | 4.13390 |
| PSA (Polar Surface Area) | 59.93000 |
Anticancer Activity
Recent studies have indicated that N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine exhibits promising anticancer properties. Research published in journals focusing on medicinal chemistry highlighted its ability to inhibit specific cancer cell lines. For instance, experiments demonstrated that the compound effectively reduced proliferation in breast and lung cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Studies have shown that it possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests that this compound could be a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary research indicates that it may offer protective effects against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. This could pave the way for novel treatments targeting conditions like Alzheimer's disease.
Inhibition of Kinases
The compound has been studied as a potential inhibitor of certain kinases involved in cancer progression and other diseases. Kinase inhibitors are critical in cancer therapy, as they can interrupt signaling pathways that promote tumor growth and survival. This compound's ability to inhibit these enzymes could position it as a valuable tool in targeted cancer therapies.
Case Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their cytotoxicity against various cancer cell lines. The results indicated that specific modifications to the structure enhanced its potency, leading to IC50 values significantly lower than those of existing chemotherapeutics.
Case Study 2: Antimicrobial Efficacy Exploration
A study conducted by researchers at a prominent university assessed the antimicrobial properties of the compound against a panel of pathogens. The findings revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to those of commercially available antibiotics.
Mechanism of Action
The mechanism of action of N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Pyridin-2-amine Derivatives with Aryl Substituents
Key Compounds :
- N-(4-(tert-butyl)phenyl)pyridin-2-amine (1a): Synthesized via copper-catalyzed N-arylation with 82% yield.
- N-[(4-Chlorophenyl)(phenyl)methyl]-3-phenylpyridin-2-amine (3z) : Contains a chlorophenyl group but lacks the pyrazine ring. Synthesized using Ru catalysis with unspecified yield, highlighting variability in synthetic efficiency based on substituents .
Structural Insights :
- The target compound’s 3-chloropyrazine moiety introduces electron-withdrawing effects and planar geometry, which may enhance binding to aromatic protein pockets compared to alkyl-substituted analogs like 1a.
- Chlorine atoms in both 3z and the target compound could increase lipophilicity, influencing solubility and membrane permeability.
Table 1: Comparison of Pyridin-2-amine Derivatives
Heterocyclic Variants: Pyrimidine and Thiazole Analogs
Key Compounds :
- 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine: A pyrimidin-2-amine derivative with a dichlorophenyl-isoxazole substituent.
- 4-(4-Chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine: Features a thiazole ring instead of pyrazine. Thiazoles are known for hydrogen-bonding capabilities, which may influence biological activity .
Structural Insights :
Insights :
- Ether linkages (as in the target compound) are common in drug design for metabolic stability.
Biological Activity
N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine, a compound with the molecular formula C15H11ClN4O and a molecular weight of 298.73 g/mol, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring and a chloropyrazine moiety. Its structural characteristics suggest potential interactions with various biological targets, particularly in the context of kinase inhibition.
1. Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant activity against several kinases, particularly CHK1 (Checkpoint Kinase 1). For instance, structure-guided optimization of related pyrazolopyridine inhibitors has shown that modifications can lead to enhanced potency and selectivity against CHK1 while maintaining lower activity against CHK2 .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | IC50 (nM) CHK1 | IC50 (nM) CHK2 | Selectivity Ratio |
|---|---|---|---|
| Staurosporine | 2.1 | 27 | 12.9 |
| N-(Pyrazin-2-yl)pyrimidin-4-amine | 150 | Not determined | - |
| This compound | TBD | TBD | TBD |
Note: TBD indicates values not yet determined in available studies.
2. HSP90 Inhibition
The compound is also being explored as a potential inhibitor of HSP90 (Heat Shock Protein 90), which plays a critical role in cancer cell survival and proliferation. HSP90 inhibitors are known to disrupt the chaperone function of HSP90, leading to the degradation of client proteins involved in tumor growth .
Case Study: HSP90 Inhibitors
In vitro studies have demonstrated that certain structural analogs of this compound can bind effectively to the ATP-binding site of HSP90, inhibiting its activity and resulting in anti-tumor effects without significant toxicity in vivo .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:
- CHK1 Inhibition : The compound likely binds to the ATP-binding site of CHK1, disrupting its function and leading to cell cycle arrest in cancer cells.
- HSP90 Interaction : By binding to HSP90, it may promote the degradation of oncogenic proteins, thereby exerting anti-cancer effects.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds related to this compound. For instance, adding functional groups that improve binding affinity at the target sites has been shown to significantly increase potency against kinases like CHK1 .
Q & A
Q. How to design a high-throughput screen (HTS) for derivatives of this compound?
- Methodological Answer : Use 384-well plates with fluorescence polarization (FP) assays for kinase targets. Include controls for autofluorescence (e.g., 2% DMSO blanks). For hit validation, orthogonal assays like AlphaScreen® reduce false positives. A study on COX-2 inhibitors screened 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives using HTS, achieving IC₅₀ < 10 nM .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
